molecular formula C10H12BrCl B7984387 3-Bromo-5-chloro-tert-butylbenzene

3-Bromo-5-chloro-tert-butylbenzene

Cat. No.: B7984387
M. Wt: 247.56 g/mol
InChI Key: SAYKHJKPYKRMAG-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-tert-butylbenzene: is an organic compound with the molecular formula C10H12BrCl . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and tert-butyl groups at the 3rd, 5th, and 1st positions, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-tert-butylbenzene typically involves the bromination and chlorination of tert-butylbenzene. One common method includes the following steps :

    Bromination: Tert-butylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3rd position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-tert-butylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-tert-butylbenzene is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various biologically active molecules. It is used to develop new drugs and therapeutic agents .

Industry: In the materials science industry, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of specialty chemicals and dyes .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-tert-butylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by other functional groups through nucleophilic substitution mechanisms. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

    3-Bromo-5-chloro-tert-butylbenzene: C10H12BrCl

    3-Chloro-5-bromo-tert-butylbenzene: C10H12BrCl (isomer)

    3,5-Di-tert-butylbenzyl bromide: C14H21Br

    1-Bromo-3,5-di-tert-butylbenzene: C14H21Br

Uniqueness: this compound is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-tert-butyl-5-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYKHJKPYKRMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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